molecular formula C14H13BrO2S B8683074 [(2-Bromo-2-phenylethyl)sulfonyl]benzene CAS No. 2643-39-2

[(2-Bromo-2-phenylethyl)sulfonyl]benzene

Cat. No.: B8683074
CAS No.: 2643-39-2
M. Wt: 325.22 g/mol
InChI Key: SGERLRDULGCSFU-UHFFFAOYSA-N
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Description

[(2-Bromo-2-phenylethyl)sulfonyl]benzene is a brominated aromatic compound featuring a sulfonyl group (-SO₂-) attached to a benzene ring via a 2-bromo-2-phenylethyl chain. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development .

Properties

CAS No.

2643-39-2

Molecular Formula

C14H13BrO2S

Molecular Weight

325.22 g/mol

IUPAC Name

[2-(benzenesulfonyl)-1-bromoethyl]benzene

InChI

InChI=1S/C14H13BrO2S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

SGERLRDULGCSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Formula Key Substituents Applications/Notes
[(2-Bromo-2-phenylethyl)sulfonyl]benzene - C₁₄H₁₃BrO₂S Bromoethylphenyl sulfonyl Intermediate for pharmaceuticals/agrochemicals; ethyl chain enables flexibility.
1-Bromo-2-(phenylsulfonyl)benzene 5324-79-8 C₁₂H₉BrO₂S Bromo, direct phenylsulfonyl Simpler structure; used in cross-coupling reactions.
2-Bromobenzenesulfonyl chloride 2905-25-1 C₆H₄BrClO₂S Bromo, sulfonyl chloride Reactive precursor for sulfonamide synthesis.
Tetradifon 116-29-0 C₁₂H₆Cl₄O₂S Trichloro, chlorophenyl sulfonyl Former pesticide (withdrawn due to oncogenicity).
Sodium 3-bromopropane-1-sulfonate 55788-44-8 C₃H₆BrNaO₃S Bromo, sulfonate salt Water-soluble; ionic properties suit industrial applications.

Key Differences :

  • Substituent Position : The target compound’s bromine resides on an ethyl chain, whereas analogs like 1-Bromo-2-(phenylsulfonyl)benzene feature bromine directly on the aromatic ring. This impacts electronic effects and reaction pathways.
  • Functional Groups : Sulfonyl chlorides (e.g., 2-Bromobenzenesulfonyl chloride) are highly reactive, enabling nucleophilic substitutions, while sulfonate salts (e.g., Sodium 3-bromopropane-1-sulfonate) exhibit ionic character and solubility in polar solvents.

Yield Comparison :

  • Vinyl sulfones (e.g., 3s) show variable yields (26–89%), influenced by steric and electronic effects of substituents .
  • Sulfonyl chlorides (e.g., 2-Bromobenzenesulfonyl chloride) are typically high-yielding but require careful handling due to reactivity .

Physicochemical Properties

  • Solubility : Brominated aromatic sulfones (e.g., Tetradifon) exhibit low water solubility, whereas sulfonate salts (e.g., Sodium 3-bromopropane-1-sulfonate) are highly water-soluble .
  • Stability : Sulfonyl chlorides are moisture-sensitive, while sulfonyl benzenes (e.g., target compound) are more stable under ambient conditions .

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